molecular formula C15H26O3 B161203 6-epi-Albrassitriol CAS No. 178456-58-1

6-epi-Albrassitriol

Cat. No.: B161203
CAS No.: 178456-58-1
M. Wt: 254.36 g/mol
InChI Key: RWPFZPBMMIWKKY-PAPYEOQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-epi-Albrassitriol typically starts from an easily available labdane diterpenoid, such as (+)-larixol. The process involves several steps:

    Conversion of (+)-larixol to 14,15-bisnorlab-7-ene-6,13-dione: This is achieved through a two-step procedure.

    Norrish Type II Photochemical Degradation: The intermediate is subjected to photochemical degradation to yield drim-7,9(11)-diene-6-one.

    Formation of Drim-7-ene-9,11-diol-6-one: This is done by treating the intermediate with osmium tetroxide or through selective epoxidation followed by treatment with perchloric acid.

    Reduction of the C6-carbonyl Group: The final step involves reducing the C6-carbonyl group with lithium aluminium hydride to obtain this compound.

Industrial Production Methods: Currently, there are limited studies on the industrial production methods of this compound. It is primarily synthesized through chemical synthesis or natural product extraction .

Chemical Reactions Analysis

Types of Reactions: 6-epi-Albrassitriol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction of the carbonyl group is a key step in its synthesis.

    Substitution: It can undergo substitution reactions to form various analogs.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities .

Scientific Research Applications

6-epi-Albrassitriol has several scientific research applications:

Mechanism of Action

The mechanism by which 6-epi-Albrassitriol exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: It neutralizes free radicals and reduces oxidative stress.

    Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.

    Antitumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1R,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPFZPBMMIWKKY-PAPYEOQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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